molecular formula C12H12O8Zr B8753689 Zirconium acrylate

Zirconium acrylate

Cat. No. B8753689
M. Wt: 375.44 g/mol
InChI Key: CXNQUHPJUJGOHC-UHFFFAOYSA-J
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Patent
US07943798B2

Procedure details

Into the flask described hereinabove there were placed 1,021.3 g of zirconium tetrabutylate to which 767.5 grams of acrylic acid were added during 8 minutes at room temperature (25° C.). The procedure was as set forth hereinabove. Owing to the reaction heat, the temperature increased to 35° C. The resultant product was a white, solid substance. The rotary evaporator heating then was switched on and gradually heated to 90° C. At the same time the vacuum was gradually adjusted to 20 mbar. The butanol was thereby expelled yielding a white powder.
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
767.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Zr:1].[C:2]([OH:6])(=[O:5])[CH:3]=[CH2:4]>>[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[Zr+4:1] |f:2.3.4.5.6|

Inputs

Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Step Two
Name
Quantity
767.5 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added during 8 minutes at room temperature (25° C.)
Duration
8 min
TEMPERATURE
Type
TEMPERATURE
Details
Owing to the reaction heat
CUSTOM
Type
CUSTOM
Details
The rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
gradually heated to 90° C
CUSTOM
Type
CUSTOM
Details
The butanol was thereby expelled yielding a white powder

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].[Zr+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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